molecular formula C7H11N3O2 B2424219 (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol CAS No. 2445750-44-5

(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol

Cat. No.: B2424219
CAS No.: 2445750-44-5
M. Wt: 169.184
InChI Key: JRMGWYIPTBGYOD-NTSWFWBYSA-N
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Description

(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol is a chiral spirocyclic compound designed for advanced pharmaceutical research and drug discovery. This molecule features a versatile 7-azido group and an 8-alcohol functional group on a rigid 5-oxaspiro[3.4]octane scaffold, making it a valuable bifunctional building block for synthetic organic chemistry. The spiro[3.4]octane core is a saturated isostere for cyclobutane and cyclopentane rings, and its three-dimensional structure can improve physicochemical properties in medicinal chemistry campaigns . The azide group is particularly useful for Click chemistry applications, enabling efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a common linkage in bioconjugation and for creating chemical libraries . The presence of the alcohol group provides a second handle for further synthetic modification, such as esterification or oxidation. As a chiral, enantiomerically pure compound, it is essential for developing stereospecific bioactive molecules. Related spiro[3.4]octane derivatives have been cited in patents for developing compounds with antibacterial properties, highlighting the therapeutic relevance of this scaffold . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(7S,8R)-7-azido-5-oxaspiro[3.4]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-10-9-5-4-12-7(6(5)11)2-1-3-7/h5-6,11H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMGWYIPTBGYOD-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C(CO2)N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@@H]([C@H](CO2)N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol typically involves the formation of the spirocyclic structure followed by the introduction of the azido group. One common synthetic route includes the cyclization of a suitable precursor to form the spirocyclic core, followed by azidation using sodium azide under appropriate conditions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the azidation process.

Industrial Production Methods

Industrial production methods for (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the azido group can yield amine derivatives.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drug candidates.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, enabling the compound to form stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioorthogonal chemistry, where the compound can be used to label biomolecules without interfering with native biological processes.

Comparison with Similar Compounds

Similar Compounds

    (7S,8R)-7-Azido-5-oxaspiro[3.4]octane: Lacks the hydroxyl group present in (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol.

    (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-one: Contains a ketone group instead of a hydroxyl group.

    (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-amine: Features an amine group in place of the hydroxyl group.

Uniqueness

(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol is unique due to the presence of both an azido group and a hydroxyl group within a spirocyclic framework. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.

Biological Activity

(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol is a spirocyclic compound notable for its unique structural features, including an azido group and a hydroxyl group. This compound has garnered attention in various fields, including medicinal chemistry, bioconjugation, and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 7S 8R 7 Azido 5 oxaspiro 3 4 octan 8 ol\text{ 7S 8R 7 Azido 5 oxaspiro 3 4 octan 8 ol}

Key Features:

  • Azido Group: This functional group enables the compound to participate in bioorthogonal reactions, particularly click chemistry.
  • Hydroxyl Group: The presence of this group enhances the compound's solubility and potential interactions with biological targets.

The biological activity of (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol primarily involves its ability to engage in bioorthogonal reactions. The azido group can react with alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This property is particularly advantageous for labeling biomolecules without disrupting their native functions.

Potential Applications

  • Drug Development:
    • Investigated for its potential as a pharmacophore in the development of novel therapeutics.
    • The spirocyclic structure may impart favorable pharmacokinetic properties.
  • Bioconjugation:
    • Used in the labeling and imaging of biomolecules, aiding in proteomics and molecular biology studies.
    • Facilitates the development of targeted drug delivery systems.
  • Immunology:
    • Preliminary studies suggest that compounds with azido groups may modulate immune responses, potentially acting as immunostimulants.

Case Studies and Experimental Data

Table 1: Summary of Biological Activities and Applications

Study ReferenceBiological ActivityApplication AreaFindings
Bioorthogonal ChemistryDrug DevelopmentEffective in forming stable triazole linkages with alkyne-containing molecules.
ImmunomodulationVaccine AdjuvantsPotential to enhance immune response when conjugated with specific antigens.
ProteomicsMolecular ImagingUseful in tagging proteins for visualization without altering their function.

Comparative Analysis

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-olAzido and hydroxyl groupsPotential for bioorthogonal chemistry
(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-oneAzido group onlyDifferent reactivity profile due to absence of hydroxyl group
(7S,8R)-7-Azido-5-methoxyspiro[3.4]octaneAzido and methoxy groupsEnhanced solubility but different reactivity

Q & A

Q. What are the optimal synthetic routes for (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol, and how do reaction conditions influence yield and stereochemical purity?

  • Methodological Answer : Synthesis typically involves cyclization of a diol precursor with a ketone or aldehyde under acidic/basic conditions to form the spirocyclic core. For example, 2-oxaspiro[3.4]octane-1,3-dione derivatives can react with azide-containing reagents to introduce the azido group. Key steps include:
  • Cyclization : Use of Lewis acids (e.g., BF₃·Et₂O) to promote spiro-ring formation .
  • Azide Introduction : Employing NaN₃ or TMSN₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization to isolate the stereoisomer .
  • Critical Factors : Temperature and solvent polarity significantly affect stereoselectivity. Microwave-assisted synthesis may enhance reaction efficiency .

Q. How is the stereochemistry of (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol confirmed, and what analytical techniques are essential for characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify chiral centers and spatial arrangement. Key signals include azide (δ 3.5–4.0 ppm) and spirocyclic ether protons (δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 212.1064) .
  • X-ray Crystallography : Resolves absolute configuration for R/S assignments .

Q. What safety precautions are required when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of azide decomposition products (e.g., HN₃) .
  • Storage : Seal containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and azide instability .

Advanced Research Questions

Q. How does the spirocyclic structure and azide group influence biological activity or interaction with enzymatic targets?

  • Methodological Answer :
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to enzymes like cytochrome P450 or kinases .
  • In Vitro Assays : Test inhibition of bacterial enoyl-ACP reductase (FabI) to assess antibiotic potential, referencing analogs with MIC values <1 µg/mL .
  • Structure-Activity Relationship (SAR) : Compare with 6-azaspiro[3.4]octane derivatives, noting enhanced solubility from the oxa-ring .

Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?

  • Methodological Answer :
  • Accelerated Stability Studies :
  • pH Stability : Incubate in buffers (pH 2–12) at 37°C; monitor degradation via HPLC (e.g., t₁/₂ = 48 hrs at pH 7) .
  • Photostability : Expose to UV light (320–400 nm); azide decomposition observed at >24 hrs .
  • Thermal Analysis : DSC/TGA reveals decomposition onset at 150°C .

Q. How can contradictory data on reaction yields or stereoselectivity be resolved in synthesis optimization?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst loading). For example, DMF increases yield by 20% vs. THF but reduces diastereomeric excess (de) from 95% to 80% .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic products (e.g., cis-isomer), while higher temperatures (60°C) shift to thermodynamic (trans) .

Q. What methodologies assess the environmental impact or ecotoxicity of this compound?

  • Methodological Answer :
  • Fate Analysis : Use HPLC-MS/MS to detect biodegradation products in soil/water matrices .
  • Daphnia magna Acute Toxicity: EC₅₀ values >100 mg/L suggest low aquatic toxicity .
  • Biotic Transformation : Incubate with Pseudomonas spp. to identify azide-to-amine metabolic pathways .

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